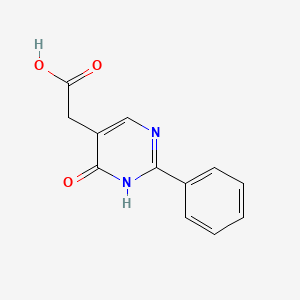![molecular formula C27H34N2O4S B11453075 4-cyclohexyl-12,12-dimethyl-6-[(4-propan-2-yloxyphenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11453075.png)
4-cyclohexyl-12,12-dimethyl-6-[(4-propan-2-yloxyphenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s IUPAC name is quite complex, but let’s break it down. It belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a closed ring.
- Specifically, this compound has a 13-membered ring with various functional groups attached.
- The cyclohexyl group (a six-membered ring) and the dimethyl group are part of the structure.
- The presence of oxygen (oxa) and sulfur (thia) atoms in the ring adds to its complexity.
- Overall, this compound combines features from different chemical families, making it intriguing for further study.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. Its complexity likely limits straightforward synthesis.
- Researchers might explore multistep syntheses involving cyclization reactions, functional group transformations, and protecting group strategies.
- If you encounter any relevant literature, it would be valuable to share.
Chemical Reactions Analysis
- Due to its intricate structure, this compound could undergo various reactions:
Oxidation: Oxidative cleavage of the double bonds or oxidation of the sulfur atom.
Reduction: Reduction of the carbonyl group or the double bonds.
Substitution: Nucleophilic substitution at the cyclohexyl or phenyl groups.
- Common reagents might include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaOH).
- Major products would depend on reaction conditions and regioselectivity.
Scientific Research Applications
- Despite limited information, we can speculate on potential applications:
Medicinal Chemistry: Investigate its pharmacological properties, potential as a drug scaffold, or interactions with biological targets.
Materials Science: Explore its use in designing novel materials due to its unique structure.
Catalysis: Assess its catalytic activity in specific reactions.
Bioorganic Chemistry: Study its reactivity with biomolecules.
- Further research is needed to validate these applications.
Mechanism of Action
- Without specific data, we can’t pinpoint the exact mechanism.
- understanding its interactions with receptors, enzymes, or cellular pathways would be crucial.
- Computational studies and experimental assays could shed light on its mode of action.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs to this compound.
- Researchers might compare it to other complex heterocyclic compounds or hybrid structures.
- Highlight its uniqueness in terms of reactivity, stability, and potential applications.
Remember that this compound’s rarity and complexity contribute to the challenge of studying it comprehensively.
Properties
Molecular Formula |
C27H34N2O4S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
4-cyclohexyl-12,12-dimethyl-6-[(4-propan-2-yloxyphenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C27H34N2O4S/c1-17(2)33-20-12-10-18(11-13-20)15-28-25-23(21-14-27(3,4)32-16-22(21)34-25)24(30)29(26(28)31)19-8-6-5-7-9-19/h10-13,17,19H,5-9,14-16H2,1-4H3 |
InChI Key |
OKPHNADQAHACAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2C3=C(C4=C(S3)COC(C4)(C)C)C(=O)N(C2=O)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B11453002.png)
![ethyl 7-methyl-6-(naphthalene-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11453007.png)
![1-(2-fluorophenyl)-2-hydroxy-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11453013.png)

![N-(furan-2-ylmethyl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11453032.png)
![7-methyl-N-(2-methylphenyl)-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11453052.png)
![4-tert-butyl-N-(8-tert-butyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11453053.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B11453071.png)
![4-amino-N-[2-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11453083.png)
![2-methoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B11453094.png)
![2-(3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11453095.png)
![3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B11453101.png)
![4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B11453106.png)
